molecular formula C9H11NO2 B8427093 1-(3-Methoxy-phenyl)-ethanone oxime

1-(3-Methoxy-phenyl)-ethanone oxime

Cat. No.: B8427093
M. Wt: 165.19 g/mol
InChI Key: PHQAPZHVNJXUSH-UHFFFAOYSA-N
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Description

1-(3-Methoxy-phenyl)-ethanone oxime is an oxime derivative characterized by a methoxy (-OCH₃) substituent at the 3-position of the phenyl ring. Oximes are versatile compounds in organic synthesis, often serving as intermediates for pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to form stable complexes with metal ions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
1-(3-Methoxy-phenyl)-ethanone oxime 3-OCH₃ C₉H₁₁NO₂ 165.19* Potential ligand for metal complexes
1-(3-Chloro-4-methylphenyl)-ethanone oxime 3-Cl, 4-CH₃ C₉H₁₀ClNO 183.64 Melting point: 94.5–95.5°C
1-(4-Methoxyphenyl)-ethanone oxime 4-OCH₃ C₉H₁₁NO₂ 165.19 Used in β-ketosulfone synthesis (91% yield)
1-(3-Trifluoromethylphenyl)-ethanone oxime 3-CF₃ C₉H₈F₃NO 203.16 High gas-phase ionization energy (ΔrH° = 1448 kJ/mol)
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone oxime 4-NO₂, triazole ring C₁₁H₁₁N₅O₂ 257.24 Structural confirmation via X-ray diffraction

*Calculated based on analogous compounds.

Key Observations:

  • Substituent Position : The 3-methoxy group in the target compound contrasts with the 4-methoxy isomer (), which exhibits higher reactivity in sulfonation reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase thermal stability but reduce nucleophilicity compared to electron-donating -OCH₃.
  • Steric Effects : Bulky substituents (e.g., triazole in ) may hinder crystallization or metal coordination.

Physicochemical Properties

  • Melting Points : Chloro-methyl analogs (94.5–95.5°C, ) melt higher than methoxy derivatives, likely due to stronger intermolecular forces.
  • Thermodynamic Stability : The trifluoromethyl analog () exhibits high gas-phase deprotonation energy, suggesting greater stability under harsh conditions.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[1-(3-methoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-7(10-11)8-4-3-5-9(6-8)12-2/h3-6,11H,1-2H3

InChI Key

PHQAPZHVNJXUSH-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 50 g of 3-methoxy acetophenone in 250 ml of isopropyl alcohol charged 92 g of potassium carbonate and 46 g of hydroxylamine hydrochloride followed by heating the contents to about 60° C. and maintained for about 2 hours. The reaction mass is cooled to about 28° C., filtered the separated solid and washed with 100 ml of isopropyl alcohol. The resulting filterate was distilled under vacuum at about 55° C. to yield 58 g of 1-(3-methoxy-phenyl)-ethanone oxime.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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